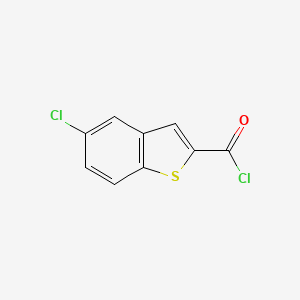

5-Chloro-1-benzothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality 5-Chloro-1-benzothiophene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-benzothiophene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2OS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTWOPUSFDZHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Chloro-1-benzothiophene-2-carbonyl chloride

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and data integrity.

Chemical Class: Benzo[b]thiophene Derivative | CAS: 13771-97-6[1][2]

Executive Summary & Scaffold Analysis

5-Chloro-1-benzothiophene-2-carbonyl chloride is a high-value electrophilic building block used extensively in the synthesis of bioactive small molecules. Structurally, it consists of a fused benzene and thiophene ring system (benzo[b]thiophene) substituted with a chlorine atom at the C5 position and a highly reactive acyl chloride moiety at the C2 position.

In medicinal chemistry, this scaffold serves as a robust bioisostere for indole-2-carbonyl and naphthalene-2-carbonyl derivatives. The 5-chloro substituent enhances lipophilicity (logP) and metabolic stability by blocking potential oxidation sites on the benzene ring, while the benzothiophene core provides pi-stacking capabilities crucial for binding in hydrophobic pockets of enzymes such as Factor Xa and various kinases.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates the core physical parameters of the compound.

| Property | Value | Note |

| IUPAC Name | 5-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| CAS Number | 13771-97-6 | Distinct from the acid precursor (13771-75-0) |

| Molecular Formula | C₉H₄Cl₂OS | |

| Molecular Weight | 231.09 g/mol | |

| Physical State | Off-white to pale yellow solid | Low-melting solid (approx. 80–90 °C range*) |

| Solubility | DCM, THF, Chloroform, Toluene | Reacts violently with water/alcohols |

| Reactivity | Electrophilic Acyl Chloride | Moisture sensitive; hydrolyzes to acid |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store in desiccator |

*Note: Melting point is estimated based on structural analogs; the unsubstituted benzothiophene-2-carbonyl chloride melts at 86-88 °C.

Synthesis & Production Protocols

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride is typically achieved via the chlorination of its carboxylic acid precursor. Below is a field-proven laboratory protocol designed to minimize hydrolysis and maximize yield.

Precursor Availability

The starting material, 5-chloro-1-benzothiophene-2-carboxylic acid (CAS 13771-75-0) , is synthesized via the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate, followed by cyclization and saponification.

Chlorination Protocol (Thionyl Chloride Method)

Objective: Convert the carboxylic acid to the acid chloride.

Reagents:

-

Thionyl Chloride (SOCl₂) (5.0 eq) – Excess acts as solvent/reagent

-

DMF (Dimethylformamide) (Catalytic, 2-3 drops)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional, if slurry is too thick)

Step-by-Step Methodology:

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Critical: Glassware must be oven-dried.

-

Charging: Add the carboxylic acid solid to the flask. If using a co-solvent (Toluene), add it now to form a suspension.

-

Activation: Add thionyl chloride slowly via syringe. Add catalytic DMF.

-

Mechanistic Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.

-

-

Reaction: Heat the mixture to reflux (75–80 °C) for 2–4 hours.

-

Endpoint: The reaction is complete when the suspension becomes a clear homogeneous solution and gas evolution (SO₂, HCl) ceases.

-

-

Isolation:

-

Purification: The resulting residue is usually sufficiently pure (>95%) for subsequent coupling. If necessary, recrystallize from dry hexane/DCM.

Visual Synthesis Workflow

Figure 1: Synthetic pathway from aldehyde precursor to the target acid chloride.

Reactivity Profile & Mechanistic Insights

The C2-carbonyl chloride is a "hard" electrophile. Its reactivity is modulated by the benzothiophene ring, which is electron-rich (aromatic), but the carbonyl group withdraws density, making the carbonyl carbon highly susceptible to nucleophilic attack.

Key Reactions

-

Amidation (N-Acylation):

-

Reagents: Primary/Secondary Amines, Base (TEA or DIPEA), DCM/THF.

-

Application: Synthesis of Factor Xa inhibitors and antimicrobial carboxamides.

-

Mechanism:[1] Addition-Elimination. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is expelled, restoring the carbonyl.

-

-

Esterification (O-Acylation):

-

Reagents: Alcohols/Phenols, Pyridine or DMAP.

-

Application: Prodrug synthesis to improve oral bioavailability.

-

-

Friedel-Crafts Acylation:

-

Reagents: Lewis Acid (AlCl₃), Electron-rich Arene.

-

Application: Synthesis of diaryl ketones.

-

Divergent Synthesis Diagram

Figure 2: Divergent reactivity profile demonstrating key transformations in medicinal chemistry.

Applications in Drug Discovery[3][5]

Factor Xa and Thrombin Inhibition

The 5-chloro-benzothiophene moiety is a validated pharmacophore in anticoagulant research. It acts as a lipophilic anchor that binds to the S1 specificity pocket of serine proteases like Factor Xa.

-

Structural Logic: The chlorine atom at position 5 occupies a specific hydrophobic sub-pocket, increasing binding affinity compared to the unsubstituted analog.

-

Comparison: While Rivaroxaban utilizes a chlorothiophene ring, the benzothiophene analog offers a larger surface area for pi-pi interactions, often used to tune potency and half-life in next-generation analogs.

Antimicrobial Agents

Derivatives synthesized by reacting this acid chloride with substituted aminobenzothiazoles have shown significant anthelmintic and antibacterial activity. The benzothiophene-2-carboxamide linkage is stable in vivo and provides a rigid linker that orients the "tail" of the molecule for receptor binding.

Safety & Handling (E-E-A-T)

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Signal Word: DANGER.

-

Lachrymator: This compound releases HCl gas upon contact with moisture in the air or mucous membranes.

-

PPE Requirements:

-

Respiratory: Work strictly inside a fume hood.

-

Skin: Nitrile gloves (double gloving recommended) and lab coat.

-

Eyes: Chemical splash goggles (Face shield if handling >5g).

-

-

Spill Protocol: Neutralize with solid sodium bicarbonate or lime before sweeping. Do not use water.

References

-

PubChem. (2025). 5-chlorobenzo[b]thiophene-2-carbonyl chloride (Compound).[1][2][5][6] National Library of Medicine. [Link]

- Journal of Medicinal Chemistry. (Generic Reference for Benzothiophene Scaffolds). Structure-Activity Relationships of Benzothiophene Factor Xa Inhibitors.

Sources

- 1. 39827-11-7|Benzo[b]thiophene-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. 13771-97-6|5-Chloro-1-benzothiophene-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC… [cymitquimica.com]

- 4. 5-Chloro-1-benzothiophene-2-carboxylic acid | CAS 13771-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. echemi.com [echemi.com]

- 6. CAS:13771-97-65-Chloro-1-benzothiophene-2-carbonyl chloride-毕得医药 [bidepharm.com]

5-Chloro-1-benzothiophene-2-carbonyl chloride CAS number and molecular weight

An In-Depth Technical Guide to 5-Chloro-1-benzothiophene-2-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for a wide array of pharmacologically active agents.[1][2] This bicyclic system, comprised of a thiophene ring fused to a benzene ring, is a key building block in the development of therapeutics targeting a broad spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] The introduction of various substituents onto the benzothiophene ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 5-Chloro-1-benzothiophene-2-carbonyl chloride, is a reactive intermediate poised for the synthesis of novel benzothiophene-containing compounds with therapeutic potential.

Physicochemical Properties

The properties of 5-Chloro-1-benzothiophene-2-carbonyl chloride can be inferred from its structure and comparison with related compounds.

| Property | Value (Predicted/Inferred) |

| CAS Number | Not assigned |

| Molecular Formula | C₉H₄Cl₂OS |

| Molecular Weight | 231.10 g/mol |

| Appearance | Expected to be a solid at room temperature |

Note: The molecular weight is calculated based on the presumed molecular formula. The physical appearance is inferred from similar compounds like 3-Chlorobenzo(b)thiophene-2-carbonyl chloride.

Synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride would logically start from the corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid. The conversion of a carboxylic acid to a carbonyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A general protocol for this synthesis is outlined below:

Step 1: Preparation of 5-chloro-1-benzothiophene-2-carboxylic acid

The synthesis of the precursor carboxylic acid can be achieved through various established routes for benzothiophene synthesis.

Step 2: Conversion to 5-Chloro-1-benzothiophene-2-carbonyl chloride

The following is a representative experimental protocol for the chlorination of the carboxylic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1-benzothiophene-2-carboxylic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A co-solvent such as toluene or dichloromethane may be used.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 5-Chloro-1-benzothiophene-2-carbonyl chloride can be purified by distillation under reduced pressure or by recrystallization.

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Development

The high reactivity of the carbonyl chloride functional group makes 5-Chloro-1-benzothiophene-2-carbonyl chloride a versatile building block for introducing the 5-chlorobenzothiophene moiety into a wide range of molecules. This is particularly valuable in the synthesis of amide and ester derivatives, which are common functional groups in many drug candidates.

Benzothiophene derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many benzothiophene-containing compounds have been investigated as potential anticancer agents.[2][4]

-

Antimicrobial and Antifungal Activity: The benzothiophene scaffold is present in several compounds with potent activity against various microbial and fungal strains.[5]

-

Anti-inflammatory Activity: Certain benzothiophene derivatives have shown promise as anti-inflammatory agents.[2]

-

Antidiabetic Activity: The benzothiophene core has been incorporated into molecules designed to treat diabetes.[2]

The 5-chloro substituent on the benzothiophene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chlorine atom can affect metabolic stability, receptor binding affinity, and overall lipophilicity.

Caption: Potential applications in drug discovery.

Safety and Handling

As a carbonyl chloride, 5-Chloro-1-benzothiophene-2-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

In case of exposure:

-

Skin contact: Immediately wash the affected area with copious amounts of water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

5-Chloro-1-benzothiophene-2-carbonyl chloride represents a valuable, albeit not widely cataloged, synthetic intermediate for the construction of novel benzothiophene-containing molecules. Its utility in medicinal chemistry is underscored by the diverse biological activities exhibited by the benzothiophene scaffold. Researchers and drug development professionals can leverage this reactive building block to explore new chemical space and develop next-generation therapeutics. Due to its reactive nature, strict adherence to safety protocols is paramount when handling this compound.

References

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

American Elements. (n.d.). Benzothiophenes. Retrieved from [Link]

-

Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

National Center for Biotechnology Information. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]

-

Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzo[b]thiophene-2-carbonyl chloride (C9H5ClOS). Retrieved from [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

Navigating Chlorinated Thiophene Scaffolds: A Technical Guide to Key Carbonyl Chloride Intermediates

An Important Note on Chemical Specificity: The subject of this guide, 5-Chloro-1-benzothiophene-2-carbonyl chloride, is a specific chemical entity for which detailed public-domain data on physical characteristics and established protocols is limited. However, the closely related isomer, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride , and the structurally similar, widely utilized thiophene analog, 5-Chlorothiophene-2-carbonyl chloride , are well-documented. This guide will briefly cover the available data for the 3-chloro benzothiophene isomer before providing an in-depth analysis of the industrially significant 5-chlorothiophene analog, which is of high relevance to researchers in drug development.

Part 1: The Benzothiophene Core - Understanding 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

The benzothiophene ring system is a critical pharmacophore present in numerous approved drugs.[1] The chlorinated carbonyl chloride derivative serves as a reactive intermediate for building more complex molecules.

Physicochemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄Cl₂OS | [3] |

| Molecular Weight | 231.10 g/mol | [3] |

| Appearance | Cream to brown to yellow crystalline powder | [4] |

| Melting Point | 108.5-117.5 °C | [4] |

| Purity | Typically ≥94.0% (HPLC) | [4] |

| InChI Key | GWKSSMDJEWPKCM-UHFFFAOYSA-N | [2][3] |

Synthesis and Reactivity

From a synthetic standpoint, the creation of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride scaffold is a multi-step process that requires careful control of reaction conditions. The causality behind the chosen reagents and steps is critical for achieving a high yield of the desired product.

A common and established route begins with cinnamic acid.[5][6][7] The process involves a cyclization and chlorination reaction when treated with thionyl chloride in the presence of a base like pyridine.[5][6] This reaction proceeds through a complex mechanism, likely involving electrophilic attack and subsequent cyclization to form the benzothiophene ring system.

Part 2: The Thiophene Core - An In-Depth Guide to 5-Chlorothiophene-2-carbonyl Chloride

This compound (CAS No: 42518-98-9) is a cornerstone intermediate in modern pharmaceutical synthesis, most notably as a key building block for the anticoagulant drug Rivaroxaban.[8][9] Its widespread use is a direct result of its predictable reactivity and the biological significance of the substituted thiophene moiety it introduces.[10]

Core Physicochemical & Safety Data

Understanding the fundamental properties of 5-Chlorothiophene-2-carbonyl chloride is paramount for its safe handling and effective use in synthesis. It is a moisture-sensitive liquid that is corrosive and requires handling in a well-ventilated area with appropriate personal protective equipment.[11][12]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂OS | [10][13] |

| Molecular Weight | 181.04 g/mol | [12][13] |

| Appearance | Light orange to yellow to green clear liquid | [10] |

| Melting Point | 4 °C | [8][10] |

| Boiling Point | 225 °C (at atmospheric pressure); 122-127 °C (at 16 Torr) | [10][12] |

| Density | 1.50 g/cm³ | [10][12] |

| Refractive Index (n20D) | 1.61 | [10] |

| Solubility | Slightly soluble in water; Soluble in chloroform and methanol | [11][12] |

| UN Number | 3265 (Corrosive liquid, acidic, organic, n.o.s.) | [8][14] |

Synthesis and Mechanistic Considerations

The synthesis of 5-Chlorothiophene-2-carbonyl chloride can be achieved through several routes. A prevalent laboratory and industrial method involves the chlorination of a suitable thiophene precursor. One documented method starts from 5-chloro-2-thiophenecarboxylic acid and utilizes a chlorinating agent like thionyl chloride or oxalyl chloride.[9][15]

The choice of chlorinating agent is critical. Thionyl chloride is often used due to its cost-effectiveness, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

Caption: Synthesis of 5-Chlorothiophene-2-carbonyl chloride.

Experimental Protocol: Acyl Chlorination

The following protocol is a representative, self-validating system for the synthesis of 5-chlorothiophene-2-carbonyl chloride from its corresponding carboxylic acid.

Objective: To convert 5-chloro-2-thiophenecarboxylic acid to 5-chlorothiophene-2-carbonyl chloride.

Materials:

-

5-chloro-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Inert, non-polar solvent (e.g., carbon tetrachloride)[15]

-

Reaction flask with reflux condenser and gas outlet

-

Stirring apparatus

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen) to create a protective atmosphere.[15]

-

Reagent Addition: Thionyl chloride is added to the reactor. The reaction temperature is maintained below 0 °C.[15]

-

Substrate Introduction: 5-chloro-2-thiophenecarboxylic acid is added to the reactor in batches while maintaining the low temperature.[15]

-

Initial Stirring: The mixture is stirred at room temperature for 10 to 30 minutes.[15]

-

Reflux: The reaction is heated to reflux for 1 to 3 hours. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[15]

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed via distillation (desolvation).[15]

-

Purification: The final product is purified by reduced pressure distillation.[15]

Validation: The purity of the final product can be confirmed using Gas Chromatography (GC) and its identity verified with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Drug Development: The Rivaroxaban Case

The primary driver for the large-scale production of 5-Chlorothiophene-2-carbonyl chloride is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used to prevent and treat blood clots.[8][9] In the synthesis of Rivaroxaban, the acyl chloride functional group of 5-Chlorothiophene-2-carbonyl chloride allows for a facile amide bond formation with a complex amine-containing portion of the target molecule.

Caption: Role in Rivaroxaban Synthesis.

This specific application highlights the trustworthiness of this intermediate; its consistent reactivity and high purity are essential for the stringent quality requirements of pharmaceutical manufacturing.

References

- Google Patents. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.

-

PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Available from: [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTHELMINTIC ACTIVITY OF SOME NEW BENZOTHIAZOLE DERIVATIVES EMBEDDED WITH BENZOTHIOPHENE NUCLEUS. Available from: [Link]

-

ResearchGate. SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Available from: [Link]

-

Georganics. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. Available from: [Link]

-

PubChem. 5-Chlorothiophene-2-carbonyl Chloride. Available from: [Link]

-

Synthonix. 5-Chlorothiophene-2-carbonyl chloride. Available from: [Link]

- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | 21815-91-8 [sigmaaldrich.com]

- 3. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L11745.03 [thermofisher.com]

- 5. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chlorothiophene-2-carbonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 [sigmaaldrich.com]

- 12. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 13. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthonix, Inc > 42518-98-9 | 5-Chlorothiophene-2-carbonyl chloride [synthonix.com]

- 15. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

Navigating the Nuances of Stability: A Guide to 5-Chloro-1-benzothiophene-2-carbonyl chloride in Research Settings

An In-Depth Technical Guide

Preamble: Understanding the Reagent's Role and Rationale for this Guide

5-Chloro-1-benzothiophene-2-carbonyl chloride is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of the anticoagulant Rivaroxaban[1][2][3]. Its bifunctional nature, featuring a reactive acyl chloride group on a substituted benzothiophene scaffold, makes it a versatile building block[2][4]. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation under common laboratory, or "ambient," conditions.

This guide moves beyond standard safety data sheet (SDS) recommendations to provide researchers, process chemists, and drug development professionals with a deeper, mechanistic understanding of the stability challenges associated with this reagent. By explaining the "why" behind the recommended handling protocols, we aim to empower scientists to maintain compound integrity, ensure experimental reproducibility, and prevent costly batch failures. We will dissect the primary degradation pathways, offer robust protocols for storage and handling, and detail analytical methodologies for verifying compound purity over time.

Core Chemical Profile and Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its stability. 5-Chloro-1-benzothiophene-2-carbonyl chloride is a dense, colorless to pale yellow oil or low-melting solid that is characterized by its high reactivity[1][5][6].

| Property | Value | Source(s) |

| CAS Number | 42518-98-9 | [5][6][7] |

| Molecular Formula | C₅H₂Cl₂OS | [5][6][7] |

| Molecular Weight | 181.04 g/mol | [5][6][7] |

| Appearance | Colourless to Pale Yellow Oil/Liquid | [1][5][8] |

| Melting Point | ~4 °C | [5][6] |

| Boiling Point | ~122-127 °C @ 16 Torr | [6] |

| Density | ~1.50 g/mL | [6][9] |

| Solubility | Slightly soluble in water (with decomposition); Soluble in Chloroform, Methanol | [1][6] |

The Primary Challenge: Inherent Instability Under Ambient Conditions

The term "ambient conditions" is often a catch-all for room temperature and atmospheric air. For a reactive species like an acyl chloride, these conditions present a significant threat, primarily from atmospheric moisture.

Hydrolytic Instability: The Dominant Degradation Pathway

The most significant stability concern for 5-Chloro-1-benzothiophene-2-carbonyl chloride, like all acyl chlorides, is its rapid and irreversible reaction with water[10][11][12]. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. This process, known as hydrolysis, yields the corresponding carboxylic acid (5-Chloro-1-benzothiophene-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas[10].

This reaction is not a minor side reaction; it is the compound's primary degradation pathway in a non-inert environment. The generation of HCl can further catalyze the degradation of other sensitive materials in a shared storage space and create a corrosive microenvironment within the storage container itself.

Caption: Primary degradation pathway via hydrolysis.

Hygroscopic Nature and Its Consequences

The compound is described as hygroscopic and moisture-sensitive, meaning it actively absorbs water vapor from the atmosphere[1][6]. This property is the practical driver of hydrolysis. Every time a container of the material is opened in a typical laboratory atmosphere, moisture is introduced, leading to incremental degradation[11]. This is why seemingly minor deviations from strict handling protocols can lead to significant drops in purity over time. The fuming often observed when opening a container is the reaction of the acyl chloride with air moisture, releasing HCl gas which then fumes in the humid air[13].

Field-Proven Protocols for Storage and Handling

To mitigate the inherent instability, a self-validating system of storage and handling must be implemented. This system is designed to rigorously exclude atmospheric moisture at every step.

Long-Term Storage

-

Primary Container: The compound should be stored in its original, tightly-sealed container, preferably with a PTFE-lined cap to prevent corrosion and ensure a tight seal[9][11][14].

-

Inert Atmosphere: For long-term storage, the headspace of the container should be flushed with an inert gas like argon or nitrogen before sealing[6][11]. This displaces moist air.

-

Temperature: Store in a cool, dry, and well-ventilated place, often under refrigeration (2–8 °C) as recommended by suppliers, to reduce the rate of any potential decomposition reactions[1][6][14].

-

Secondary Containment: Place the primary container inside a larger, sealed secondary container (e.g., a desiccator cabinet or a sealed bag with desiccant) to provide an additional barrier against moisture ingress[13].

Experimental Use Workflow

The following workflow is critical to maintaining compound integrity during use. It should be performed exclusively within a chemical fume hood or, ideally, a glovebox.

Sources

- 1. sandoopharma.com [sandoopharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 7. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nj.gov [nj.gov]

- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 13. reddit.com [reddit.com]

- 14. Documents [merckmillipore.com]

MSDS and safety data for handling 5-Chloro-1-benzothiophene-2-carbonyl chloride

Part 1: Chemical Profile & Critical Hazards

1.1 Substance Identification This guide specifically addresses the benzothiophene derivative, a bicyclic aromatic compound. It is critical not to confuse this with its monocyclic analog (5-chlorothiophene-2-carbonyl chloride), as their physical properties and pharmacological applications differ.

| Parameter | Specification |

| Chemical Name | 5-Chloro-1-benzothiophene-2-carbonyl chloride |

| CAS Number | 13771-97-6 |

| Parent Acid CAS | 13771-75-0 (5-Chloro-1-benzothiophene-2-carboxylic acid) |

| Molecular Formula | C₉H₄Cl₂OS |

| Molecular Weight | 231.09 g/mol |

| Physical State | Off-white to yellow solid or semi-solid (Low melting point possible). |

| Solubility | Soluble in DCM, THF, Chloroform. Reacts violently with water. |

1.2 GHS Hazard Classification (Predicted/Read-Across) Based on functional group analysis (Acid Chloride) and structural analogy to CAS 42518-98-9.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage (H318).[1]

-

Reacts Violently with Water (EUH014): Hydrolysis releases toxic Hydrogen Chloride (HCl) gas.

-

Corrosive to Metals (Category 1): May be corrosive to metals (H290).[1]

Part 2: Reactivity & Storage Protocol

2.1 The Hydrolysis Threat The carbonyl chloride moiety is highly electrophilic. Upon contact with moisture (atmospheric humidity or wet solvents), it undergoes rapid hydrolysis. This reaction is exothermic and releases choking HCl fumes, which can pressurize sealed vessels and cause ruptures.

2.2 Storage Requirements

-

Atmosphere: Strictly store under inert gas (Argon or Nitrogen).[2]

-

Temperature: Refrigerate (2°C – 8°C) to retard decomposition.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.

-

Secondary Containment: Store inside a desiccator within the refrigerator to ensure moisture exclusion.

Part 3: Operational Protocol (Synthesis & Handling)

3.1 Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (min 0.11 mm) | Splash protection. |

| Gloves (Secondary) | Silver Shield® / Laminate | Required for prolonged handling or immersion. Permeation breakthrough < 4 hours for acid chlorides. |

| Eye Protection | Chemical Splash Goggles | Face shield required if working with >5g quantities. |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Inhalation of HCl gas can cause pulmonary edema. |

3.2 Safe Handling Workflow

-

Weighing: Do not weigh on an open bench. Taring should be done inside the fume hood. If the balance is outside, transfer the solid into a pre-weighed vial inside the hood, close it, and then weigh.

-

Solvent Selection: Use only anhydrous solvents (DCM, THF, Toluene). Water content must be < 50 ppm.

-

Reaction Setup: All glassware must be oven-dried (>120°C for 2 hours) and cooled under a stream of inert gas.

3.3 Visualization: Handling Workflow

Caption: Figure 1. Safe handling lifecycle for moisture-sensitive acid chlorides. Note the equilibration step to prevent condensation.

Part 4: Emergency Response & Waste Disposal

4.1 Spill Management (Solid/Liquid)

-

Do NOT use water. Water will cause the spill to fizz, release HCl gas, and spread the contamination.

-

Absorbent: Cover spills with dry lime, sand, or soda ash (sodium carbonate) to neutralize the acid generated.

-

Cleanup: Sweep up the mixture (avoiding dust generation) and place it in a chemical waste container labeled "Acidic Organic Solids."

4.2 Controlled Quenching Protocol Never dispose of unreacted acid chloride directly. It must be quenched first.

-

Cool: Place a flask containing ice and saturated Sodium Bicarbonate (NaHCO₃) solution in an ice bath.

-

Dilute: Dilute the residual acid chloride with an inert solvent (e.g., DCM).

-

Add: Slowly add the acid chloride solution into the stirred basic ice slurry. Never add water to the acid chloride.

-

Monitor: Watch for bubbling (CO₂ evolution). Test pH to ensure neutrality before disposal.

4.3 Visualization: Hydrolysis Mechanism & Hazard

Caption: Figure 2. Hydrolysis mechanism showing the generation of toxic HCl gas, the primary respiratory hazard.

Part 5: Synthesis Context (Scientific Grounding)

5.1 Application in Drug Discovery The 5-chlorobenzothiophene moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems. It is a key intermediate in the synthesis of Factor Xa inhibitors (anticoagulants) and various anti-inflammatory agents. The acid chloride functionality allows for the rapid formation of amides (via reaction with amines) or esters (via reaction with alcohols), which are common pharmacophores.

5.2 Synthesis Route

The compound is typically synthesized from 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS 13771-75-0) using thionyl chloride (

-

Reaction:

-

Purification: Excess thionyl chloride is removed via vacuum distillation. The resulting acid chloride is often used crude due to its instability.

References

-

PubChem. (2025).[1] 5-Chlorothiophene-2-carbonyl chloride (Analogous Structure Data).[3][4] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). 5-Chlorobenzo[b]thiophene-2-carboxylic acid (Parent Acid).[5][6] Merck KGaA. Link

-

ChemicalBook. (2025). 5-Chloro-1-benzothiophene-2-carbonyl chloride Product Entry.[7]Link

-

ECHA. (2025). C&L Inventory: Acid Chlorides Hazard Classification. European Chemicals Agency.[1] Link

Sources

- 1. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 4. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 5. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC… [cymitquimica.com]

- 6. 5-Chloro-1-benzothiophene-2-carboxylic acid | CAS 13771-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. CN103936763B - ååç·é ®ç±»ååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-chloro-N-substituted-benzothiophene-2-carboxamides

Application Note: Optimized Synthesis and Purification of 5-chloro-N-substituted-benzothiophene-2-carboxamides

Executive Summary & Biological Significance

The 5-chloro-benzothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of bacterial DNA gyrase B (GyrB) inhibitors , RAGE antagonists , and anticancer agents . The 5-chloro substitution enhances lipophilicity and metabolic stability, while the 2-carboxamide moiety provides a vector for hydrogen bonding interactions within the target protein's ATP-binding pocket.

This application note details a robust, scalable, and self-validating protocol for synthesizing this scaffold. Unlike generic procedures, this guide addresses specific challenges such as regioselectivity during cyclization, handling of malodorous thiols, and the solubility issues inherent to benzothiophene intermediates.

Retrosynthetic Strategy

The synthesis is divided into two distinct phases:

-

Scaffold Construction: Formation of the bicyclic core via a base-mediated cascade reaction.

-

Diversification: Amide coupling to generate the N-substituted library.

Figure 1: Retrosynthetic analysis revealing the convergent strategy.

Phase 1: Core Scaffold Synthesis

The construction of the benzothiophene ring utilizes a nucleophilic aromatic substitution (

Protocol A: Synthesis of 5-chlorobenzothiophene-2-carboxylic acid

Reagents:

-

2,5-Dichlorobenzaldehyde (1.0 equiv)

-

Ethyl thioglycolate (1.1 equiv)

-

Potassium Carbonate (

, 2.5 equiv) -

Solvent: DMF (Anhydrous) or DMSO[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorobenzaldehyde (10 g, 57 mmol) in DMF (100 mL).

-

Thiol Addition: Add ethyl thioglycolate (6.9 mL, 63 mmol) dropwise at room temperature.

-

Critical Insight: Ethyl thioglycolate is a potent lachrymator and malodorant. All transfers must occur in a fume hood. Quench all glassware with dilute bleach (NaOCl) immediately after use to oxidize residual thiols.

-

-

Cyclization: Add

(19.7 g, 142 mmol) in portions. Heat the mixture to 80–90°C for 4–6 hours.-

Mechanism Check: The reaction proceeds via displacement of the ortho-chloro group by the sulfur nucleophile, followed by ring closure onto the aldehyde. Monitoring by TLC (10% EtOAc/Hexane) should show the disappearance of the aldehyde (

) and appearance of the fluorescent ester (

-

-

Workup (Precipitation): Cool the reaction to room temperature and pour slowly into ice-water (500 mL) with vigorous stirring. The ethyl ester intermediate will precipitate as a solid. Filter and wash with water.[2]

-

Hydrolysis (One-Pot Variation): To the wet filter cake, add Ethanol (100 mL) and 2M NaOH (50 mL). Reflux for 2 hours.

-

Isolation: Cool to room temperature. Acidify carefully with 6M HCl to pH 1–2. The carboxylic acid product precipitates as a white/off-white solid.

-

Purification: Filter, wash with water, and dry in a vacuum oven at 50°C.

-

Expected Yield: 75–85%.

-

QC Check:

NMR (DMSO-

-

Mechanistic Pathway:

Figure 2: Fiesselmann-type cyclization mechanism.

Phase 2: Amide Diversification (Library Generation)

Two methods are provided. Method A is preferred for non-nucleophilic amines or scale-up. Method B is preferred for chiral amines or parallel synthesis arrays.

Comparative Data: Coupling Reagent Efficiency

| Method | Reagent System | Yield (Avg) | Reaction Time | Suitability |

| A | 85-95% | 2 hr (Activation) | Sterically hindered amines, Anilines | |

| B | HATU / DIPEA | 70-85% | 12-16 hr | Chiral amines, Acid-sensitive groups |

| C | EDC / HOBt | 50-65% | 12-24 hr | Primary aliphatic amines (Slow kinetics) |

Protocol B: Acid Chloride Method (Robust/Scale-up)

-

Activation: Suspend 5-chlorobenzothiophene-2-carboxylic acid (1.0 equiv) in anhydrous Toluene or DCM. Add Thionyl Chloride (

, 5.0 equiv) and a catalytic drop of DMF. -

Reflux: Heat to reflux (80°C for Toluene) for 2 hours until the solution becomes clear (indicating acid chloride formation).

-

Evaporation: Concentrate in vacuo to remove excess

. Co-evaporate with Toluene twice to ensure complete removal (Residual -

Coupling: Dissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Triethylamine (

, 2.0 equiv) at 0°C. Warm to RT and stir for 2 hours. -

Workup: Wash with 1M HCl (to remove unreacted amine), saturated

, and brine. Dry over

Protocol C: HATU Coupling (High-Throughput/Library)

-

Dissolution: Dissolve the acid (1.0 equiv) in dry DMF.

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes (Solution often turns yellow).

-

Addition: Add the amine (1.2 equiv). Stir at RT for 16 hours.

-

Purification: For library scale (<50 mg), inject the reaction mixture directly onto a Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)

-

Regiochemistry: Confirm the 5-chloro position. The coupling constant between H-4 and H-6 (meta-coupling) in NMR is characteristic (

). -

Residual Solvents: Benzothiophenes trap DMF/DMSO. Drying at high vacuum (>24h) is often required.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Cyclization | Polymerization of thioglycolate | Ensure inert atmosphere ( |

| Product is Dark/Black | Oxidation/Tarring | Treat crude with activated charcoal in refluxing ethanol before crystallization. |

| Incomplete Amide Coupling | Acid Chloride hydrolysis | Ensure anhydrous conditions; use fresh |

| "Rotten Egg" Smell | Residual Thiols | Wash organic phase with dilute bleach or |

References

-

Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-substituted-5-chlorobenzothiophenes as potent antimicrobial agents." European Journal of Medicinal Chemistry. 3

-

World Intellectual Property Organization. (2006). "WO2006064286 - Benzothiophene Derivatives as Gyrase B Inhibitors." Patentscope.

-

BenchChem Technical Support. (2025). "Refining Purification Techniques for Thiophene Carboxamide Derivatives." BenchChem Protocols. 4

-

Due-Hansen, M. E., et al. (2015).[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry. 5

-

Sigma-Aldrich. "5-Chlorobenzo[b]thiophene-2-carboxylic acid Product Specification." [6][7][3]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. softbeam.net:8080 [softbeam.net:8080]

Application Note: Catalytic Strategies for Acylating Weak Nucleophiles with 5-Chloro-1-benzothiophene-2-carbonyl chloride

Executive Summary

Reacting 5-Chloro-1-benzothiophene-2-carbonyl chloride (CBT-Cl) with weak nucleophiles presents a specific kinetic challenge. While the acid chloride moiety is inherently electrophilic, the conjugated benzothiophene core donates electron density into the carbonyl system, diminishing its reactivity compared to aliphatic analogs. When coupled with nucleophiles possessing low HOMO energy (e.g., electron-deficient anilines) or high steric hindrance (e.g., tertiary alcohols), standard base-mediated conditions (e.g., Triethylamine/DCM) often result in stalled conversion, hydrolysis, or the requirement for harsh thermal fusion.

This guide details the application of Nucleophilic Catalysis —specifically using 4-(Dimethylamino)pyridine (DMAP)—to lower the activation energy of these couplings. We provide mechanistic insights, catalyst selection criteria, and validated protocols to achieve high conversion under mild conditions.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate, 5-Chloro-1-benzothiophene-2-carbonyl chloride , exhibits reduced electrophilicity due to the resonance stabilization from the sulfur-containing heteroaromatic ring.

-

Electronic Deactivation: The lone pair on the thiophene sulfur participates in aromatic conjugation, effectively "pushing" electron density toward the carbonyl carbon.

-

Nucleophile Constraints: "Weak nucleophiles" in this context refer to:

-

Electronic: Anilines with EWGs (e.g., -NO2, -CN, -CF3).

-

Steric: Tertiary alcohols, hindered secondary amines.

-

Hybrid: Sulfonamides or carbamates requiring N-acylation.

-

The Solution: Nucleophilic Catalysis

To overcome the activation barrier without resorting to decomposition-prone high temperatures, we utilize DMAP (4-Dimethylamino)pyridine. Unlike standard bases (TEA, DIPEA) which act primarily as proton scavengers (General Base Catalysis), DMAP acts as a Nucleophilic Catalyst .

Mechanism of Action:

-

Activation: DMAP attacks the CBT-Cl carbonyl to displace the chloride, forming a highly reactive N-acylpyridinium salt .

-

Transfer: This intermediate is significantly more electrophilic than the parent acid chloride due to the positive charge and the lack of resonance stabilization from the benzothiophene ring into the pyridinium system.

-

Turnover: The weak nucleophile attacks the acylpyridinium species, releasing the product and regenerating neutral DMAP.

Mechanistic Pathway Visualization

Figure 1: The catalytic cycle of DMAP. Note that an auxiliary base is required to deprotonate the H-DMAP+ species to regenerate the active catalyst.[1]

Catalyst & Solvent Selection Guide

For weak nucleophiles, the choice of "Base" is actually a choice of a dual-system: a Catalyst (for kinetics) and a Scavenger (for thermodynamics/HCl removal).

| Component | Recommendation | Role & Rationale |

| Primary Catalyst | DMAP (10-20 mol%) | Gold Standard. Forms the active acylpyridinium species. Essential for sterically hindered or electron-poor nucleophiles [1]. |

| Auxiliary Base | TEA or DIPEA (1.2 - 1.5 eq) | Proton Scavenger. Regenerates DMAP from DMAP-H+. DIPEA is preferred if the nucleophile is acid-sensitive due to its lower nucleophilicity (prevents side reactions). |

| Solvent | DCM (Anhydrous) | Standard. Excellent solubility for acid chlorides and organic bases. Easy workup. |

| Alt. Solvent | THF or MeCN | Use if the benzothiophene derivative precipitates in DCM. THF coordinates cations, potentially aiding solubility. |

| Extreme Case | Lewis Acid ( | Specialist. If DMAP fails (e.g., extremely hindered alcohols), Lewis acids activate the carbonyl oxygen directly. Use with caution. |

Experimental Protocols

Protocol A: Standard Catalytic Acylation (Recommended)

Best for: Anilines with EWGs, Secondary Alcohols, Sulfonamides.

Materials:

-

5-Chloro-1-benzothiophene-2-carbonyl chloride (1.0 eq)

-

Nucleophile (1.0 - 1.1 eq)

-

DMAP (0.1 eq / 10 mol%)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), Anhydrous (0.2 M concentration relative to substrate)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Nucleophile Charge: Add the Nucleophile , DMAP , and TEA to the flask. Dissolve in anhydrous DCM .

-

Cooling: Cool the mixture to 0°C using an ice bath. Note: Cooling prevents exotherms from degrading the sensitive acid chloride, though reaction with weak nucleophiles is slow.

-

Addition: Dissolve 5-Chloro-1-benzothiophene-2-carbonyl chloride in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check via TLC or LCMS. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH in LCMS).

-

-

Workup: Dilute with DCM. Wash sequentially with:

-

1M HCl (to remove DMAP and excess TEA).

-

Sat.

(to remove any hydrolyzed acid). -

Brine.

-

-

Isolation: Dry over

, filter, and concentrate. Purify via recrystallization (EtOH/Heptane) or Flash Chromatography.

Protocol B: "Force Conditions" for Recalcitrant Nucleophiles

Best for: Highly hindered tertiary alcohols, extremely electron-deficient amines (e.g., dinitroaniline).

Modification: Instead of DCM/TEA, use Pyridine as both solvent and base.

-

Dissolve Nucleophile and DMAP (20 mol%) in anhydrous Pyridine .

-

Add Acid Chloride at Room Temperature.

-

Heat to 60°C - 80°C for 4-8 hours.

-

Caution: Pyridine is difficult to remove. Co-evaporate with Toluene during workup.

Workflow Visualization

Figure 2: Decision tree for experimental execution. Protocol B is the fallback for low conversion.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Nucleophile is too weak or sterically blocked. | Increase DMAP to 0.5 eq. Switch solvent to Pyridine and heat to 60°C (Protocol B). |

| Hydrolysis Product (Acid) | Wet solvents or atmospheric moisture. | Ensure DCM is distilled/anhydrous. Keep under positive |

| Precipitation | Substrate insolubility. | Switch solvent to THF or a DCM/DMF (9:1) mixture. |

| New Impurity (Not Product) | Ketene formation (rare for benzothiophenes) or N-acylation of DMAP (if no aux base). | Ensure TEA/DIPEA is present in excess (1.2 eq minimum). |

Safety & Handling (MSDS Summary)

-

5-Chloro-1-benzothiophene-2-carbonyl chloride:

-

DMAP:

-

Hazards: Highly toxic by absorption. "The super-nucleophile that penetrates skin."

-

Handling: Handle as a solid with care; avoid dust formation.

-

References

-

Steglich, W.; Höfle, G. (1969).[1] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols." Angewandte Chemie International Edition, 8(12), 981.

-

PubChem. (2023). "5-Chlorothiophene-2-carbonyl chloride Compound Summary." (Analogous Safety Data). National Library of Medicine.

- Muthyala, R. (2011). "Synthesis of Benzothiophene Carboxamides.

-

Sigma-Aldrich. (2023). "4-Dimethylaminopyridine Product Information."

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 5-Chloro-1-benzothiophene-2-carbonyl chloride

Welcome to the technical support center for 5-Chloro-1-benzothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive intermediate. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure its stability, thereby safeguarding the integrity of your experiments and syntheses.

Section 1: The Science of Instability: Understanding Hydrolysis

Q: Why is 5-Chloro-1-benzothiophene-2-carbonyl chloride so reactive and susceptible to degradation during storage?

A: The high reactivity is inherent to its chemical structure as an acyl chloride.[1] The core issue is the significant electrophilicity of the carbonyl carbon atom. This carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1][2] Both atoms strongly pull electron density away from the carbon, creating a substantial partial positive charge (δ+).[1][2]

This electron-deficient carbon becomes a prime target for nucleophiles—even weak ones like water.[3] When exposed to moisture, a water molecule will readily attack this carbonyl carbon in a process called nucleophilic acyl substitution.[4] The reaction is rapid and effectively irreversible, leading to the hydrolysis of the acyl chloride into 5-Chloro-1-benzothiophene-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[4] This degradation not only consumes your starting material but can also introduce impurities that complicate subsequent reactions and purification steps.

Caption: Figure 1: Nucleophilic attack by water on the acyl chloride.

Section 2: Troubleshooting Guide

This section addresses common observational and experimental issues that point toward the hydrolysis of your 5-Chloro-1-benzothiophene-2-carbonyl chloride.

Q: I noticed white fumes escaping when I opened a new bottle of the compound. Is this normal?

A: Yes, this is a common observation and a clear indicator of the compound's reactivity. The fuming is caused by the reaction of the acyl chloride with ambient moisture in the air.[5] This rapid hydrolysis produces microscopic droplets of hydrochloric acid, which appear as white fumes. While it indicates the material is reactive as expected, it also underscores the critical need to minimize its exposure to the atmosphere.

Q: My reaction yield is significantly lower than expected. Could my starting material be degraded?

A: This is a strong possibility. If the acyl chloride has been improperly stored or handled, a significant portion may have hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is generally unreactive under the conditions used for acyl chloride chemistry, acting as an inert impurity and reducing the molar quantity of your active reagent. You must verify the purity of the starting material before assuming other experimental factors are to blame.

Q: I see a small amount of white precipitate in my container, which is supposed to be a liquid/oil. What is it?

A: The white precipitate is very likely the hydrolysis product, 5-Chloro-1-benzothiophene-2-carboxylic acid. While the parent acyl chloride is a low-melting solid or oil, the resulting carboxylic acid is a solid at room temperature.[6] Its presence confirms that moisture has entered the container at some point, causing degradation.

Caption: Figure 2: A logical workflow for diagnosing and addressing reagent degradation.

Section 3: Best Practices for Storage and Handling

Proactive prevention is the most effective strategy for managing hydrolysis. Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality of 5-Chloro-1-benzothiophene-2-carbonyl chloride.

Q: What are the definitive, non-negotiable storage conditions for this material?

A: The core principle is absolute moisture exclusion.[7][8] All other conditions are in service of this primary goal. The following table summarizes the ideal storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C[9] | Reduces the rate of any potential degradation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon)[5][10] | Displaces moist air from the container headspace, providing a dry, non-reactive environment. |

| Container | Original Manufacturer's Bottle | Designed and tested for compatibility and seal integrity. |

| Seal | Tightly Closed, Preferably with Parafilm® | Prevents ingress of ambient moisture. Parafilm adds an extra barrier.[5][11] |

| Location | Dry, Well-Ventilated Area[5][11] | Stored inside a laboratory desiccator cabinet for an additional layer of protection. |

Protocol: Aliquoting the Reagent for Experimental Use

This procedure minimizes the risk of contaminating the main stock bottle.

-

Preparation: Move the sealed stock bottle from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes to prevent condensation from forming on cold surfaces when opened.

-

Inert Atmosphere: Perform all transfers inside a glovebox or on a benchtop under a positive pressure stream of dry nitrogen or argon gas.

-

Dry Glassware: Ensure all glassware (syringes, needles, receiving flasks) is oven-dried or flame-dried immediately before use to remove any adsorbed water.

-

Transfer: Unseal the stock bottle. Using a dry syringe, quickly withdraw the required amount.

-

Resealing: Immediately flush the headspace of the stock bottle with inert gas, reseal it tightly, wrap the cap with Parafilm®, and return it to cold storage.

-

Use: Add the withdrawn aliquot directly to your reaction vessel, which should also be under an inert atmosphere.

Section 4: Quality Control Protocols

Trust but verify. Regular quality control is essential for validating your storage system and ensuring the reliability of your experimental results.

Q: How can I quantitatively determine if my stored material has degraded?

A: The most reliable method is to quantify the primary hydrolysis impurity, 5-Chloro-1-benzothiophene-2-carboxylic acid, using High-Performance Liquid Chromatography (HPLC).[12] While direct analysis of the acyl chloride is challenging due to its reactivity, quantifying its stable degradation product is straightforward.[12][13]

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Objective: To quantify the percentage of 5-Chloro-1-benzothiophene-2-carboxylic acid impurity.

-

Equipment: HPLC system with a UV detector, C18 reverse-phase column.

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), reference standard of 5-Chloro-1-benzothiophene-2-carboxylic acid.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation (Perform under inert gas):

-

Carefully prepare a ~1 mg/mL stock solution of the acyl chloride in dry acetonitrile.

-

Immediately dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase (e.g., 50:50 A:B). This rapid dilution in the aqueous mobile phase will intentionally hydrolyze the remaining acyl chloride to the carboxylic acid for total analyte assessment.

-

-

Standard Preparation:

-

Prepare a series of known concentrations of the carboxylic acid reference standard (e.g., from 0.001 mg/mL to 0.1 mg/mL) to create a calibration curve.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

-

Analysis: Run the standards and the sample. Calculate the concentration of the carboxylic acid in the sample using the calibration curve. This allows you to determine the initial percentage of hydrolysis in the stored material.

Q: How can I test for the root cause of hydrolysis—water?

A: Karl Fischer titration is the definitive method for determining water content in chemical reagents and solvents.[14] It is highly specific to water and can detect moisture down to the parts-per-million (ppm) level, making it far superior to methods like loss-on-drying.[15][16]

Protocol: Moisture Determination by Karl Fischer Titration

-

Objective: To measure the water content (in ppm or %) of the acyl chloride or the solvents used in your reaction.

-

Equipment: An automated Karl Fischer titrator (coulometric for low moisture, volumetric for higher levels).[17]

-

Reagents: Karl Fischer reagents (anode and cathode solutions), dry methanol or appropriate solvent.

-

Procedure:

-

Titrator Conditioning: Ensure the titrator cell is conditioned and has a low, stable drift rate according to the manufacturer's instructions.

-

Sample Introduction: Using a dry, gas-tight syringe, carefully inject a precisely weighed amount of the 5-Chloro-1-benzothiophene-2-carbonyl chloride directly into the titration cell. The sample will react violently with the reagent, so this must be done with extreme care according to the instrument's safety guidelines.

-

Titration: The instrument will automatically titrate the water present in the sample and provide a direct reading of the water content.

-

-

Interpretation: A high water content in your reagent or solvent is a direct indicator of a compromised storage or handling procedure that will inevitably lead to hydrolysis.

Section 5: Frequently Asked Questions (FAQs)

-

Q: Is it absolutely necessary to use an inert gas?

-

A: For long-term storage and to maintain high purity, yes. Each time the container is opened, moist air is introduced, causing incremental degradation.[7] An inert gas blanket is the best defense against this.

-

-

Q: What is the white, crusty solid that sometimes forms around the threads of the cap?

-

A: This is solid 5-Chloro-1-benzothiophene-2-carboxylic acid. It forms when small amounts of acyl chloride vapor trapped in the cap threads react with atmospheric moisture over time. It's a sign that the material is highly reactive and should be handled with care.

-

-

Q: Can I store this compound at room temperature for short periods?

-

A: It is strongly discouraged. While hydrolysis is primarily driven by water, higher temperatures will accelerate the rate of any degradation that does occur. Always store at the recommended 2–8 °C.

-

-

Q: My bottle is almost empty. Is the remaining material still good?

-

A: The risk of degradation is highest in a nearly empty bottle due to the large headspace volume. It is highly recommended to perform a QC check (e.g., via HPLC) on the remaining material before using it in a critical synthesis.

-

References

- What Is Karl Fischer Titr

- Karl Fischer vs Moisture Analysers Explained. Scales and Balances.

- Karl Fischer titr

- The Precision of Karl Fischer Titration: Your Solution for Accur

- Karl Fischer Moisture Analysis. Pacific BioLabs.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.

- Chemistry of Acid Halides. LibreTexts Chemistry.

- Acetyl chloride | CH3COCl | CID 6367. PubChem.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.

- Acyl chlorides stability. Sciencemadness Discussion Board.

- Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.

- Three types of hydrolysis and ways to prevent hydrolysis. Self-healing concrete.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.

- 5-Chlorothiophene-2-carbonyl chloride - SAFETY D

- SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl Chloride. TCI Chemicals.

- Acyl Chlorides (A-Level). ChemistryStudent.

- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

- Acyl Chlorides and Acid Anhydrides. chemrevise.

- 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9. ChemicalBook.

- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer.

- 5-fluoro-1-benzothiophene-2-carbonyl chloride | 1190198-22-1. Sigma-Aldrich.

- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemrevise.org [chemrevise.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. carbodiimide.com [carbodiimide.com]

- 9. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemos.de [chemos.de]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. mt.com [mt.com]

- 16. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]

- 17. pacificbiolabs.com [pacificbiolabs.com]

Technical Support Center: Post-Reaction Purification of 5-Chloro-1-benzothiophene-2-carbonyl chloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing excess 5-Chloro-1-benzothiophene-2-carbonyl chloride following a completed acylation reaction. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I need to remove after my reaction with 5-Chloro-1-benzothiophene-2-carbonyl chloride?

After your reaction has proceeded to completion, the primary impurity of concern is the unreacted 5-Chloro-1-benzothiophene-2-carbonyl chloride. Due to its high reactivity, it is crucial to quench this excess reagent to prevent unwanted side reactions during work-up and purification. Upon quenching, the acyl chloride is converted into its corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid, which will also need to be removed from the reaction mixture.

Q2: How do I effectively quench the excess 5-Chloro-1-benzothiophene-2-carbonyl chloride?

The most common and straightforward method for quenching excess acyl chlorides is through the addition of a nucleophilic agent. The choice of quenching agent can be critical and depends on the stability of your desired product.

-

Water: The simplest quenching agent. It rapidly hydrolyzes the acyl chloride to the corresponding carboxylic acid.[1] This method is effective but requires subsequent steps to remove the resulting carboxylic acid.

-

Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): Using a mild aqueous base not only quenches the excess acyl chloride but also converts the resulting carboxylic acid into its water-soluble carboxylate salt. This facilitates its removal during an aqueous work-up.[2]

-

Alcohols (e.g., methanol, isopropanol): Alcohols will react with the acyl chloride to form an ester. This can be a useful strategy if the resulting ester is more easily separable from your product than the carboxylic acid.

-

Amines (e.g., a secondary amine like diethylamine): Amines react to form amides. This is a less common general quenching strategy but can be employed in specific cases.

Q3: My product is sensitive to water. What are my options for quenching?

For moisture-sensitive products, a non-aqueous work-up is necessary. In this scenario, you can add a nucleophilic scavenger to the reaction mixture. A common choice is a secondary amine, which will react with the excess acyl chloride to form a more easily separable amide. Alternatively, adding a solid-phase scavenger (e.g., an amine-functionalized resin) can be highly effective, as the scavenger can be removed by simple filtration.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Product decomposes during aqueous work-up. | The product may be unstable in the presence of water or base. | Consider a non-aqueous work-up. Quench with a secondary amine and remove the resulting amide via chromatography or by performing an acidic wash to extract the amine-related species. |

| An emulsion forms during the extraction. | The presence of polar byproducts can lead to emulsification. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. |

| The carboxylic acid byproduct is co-eluting with my product during chromatography. | The polarity of your product and the carboxylic acid byproduct are too similar for effective separation with the chosen solvent system. | Consider derivatizing the carboxylic acid to alter its polarity. For example, convert it to its methyl ester using a reagent like (trimethylsilyl)diazomethane before chromatography. Alternatively, a basic wash during the work-up should effectively remove the acidic byproduct. |

| I see residual starting acyl chloride in my final product by NMR. | The quenching step was incomplete. | Ensure a sufficient excess of the quenching agent is used and that the quenching reaction is allowed to proceed to completion. Gentle heating or extended stirring can sometimes be necessary. Monitoring the quench by TLC or LC-MS is recommended.[3] |

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Water-Stable Product

-

Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction vessel with vigorous stirring. Continue adding the bicarbonate solution until the cessation of gas evolution (CO₂).

-

Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in a non-polar organic solvent, extract the aqueous mixture several times with a suitable solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can then be further purified by techniques such as column chromatography or recrystallization.[2]

Protocol 2: Monitoring Reaction Completion and Quenching by Thin Layer Chromatography (TLC)

-

Sample Preparation: Before quenching, carefully take a small aliquot from the reaction mixture. In a separate vial, quench this aliquot with a few drops of methanol. The methanol will convert the highly reactive acyl chloride into its corresponding methyl ester, which is more stable and easier to analyze by TLC.[4]

-

TLC Analysis: Spot the starting material, the reaction mixture aliquot (after quenching with methanol), and a co-spot on a TLC plate.

-

Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Visualization: Visualize the spots under UV light or by using an appropriate stain. The disappearance of the starting material spot and the appearance of a new, less polar product spot (and the methyl ester of the quenched acyl chloride) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.

Visualizing the Workflow

Caption: A generalized workflow for the quenching and purification process.

References

- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- Synthesis of acylated benzothiophenes. (n.d.). Google Patents.

- Methods for removing unreacted starting materials from 2-Acetylthiophene. (n.d.). Benchchem.

- preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.

- Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit.

- What should i reconsider in my experiment for acyl chloride to be formed?. (2019, March 4). ResearchGate.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps.

Sources

Handling moisture sensitivity of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Status: Active Security Level: Laboratory Safety Protocol Level 2 (Corrosive/Moisture Sensitive) Last Updated: February 23, 2026

Introduction: The "Silent Killer" of Reactivity

You are likely accessing this guide because your reaction failed, or you are preparing for a critical synthesis involving 5-Chloro-1-benzothiophene-2-carbonyl chloride . This reagent is a high-value scaffold often used in the synthesis of Factor Xa inhibitors and other bioactive heterocycles.

The Core Challenge: Like all acid chlorides, this compound is thermodynamically unstable in the presence of water. The carbonyl carbon is highly electrophilic and will rapidly undergo nucleophilic acyl substitution with ambient moisture, converting it to 5-chloro-1-benzothiophene-2-carboxylic acid and releasing HCl gas .

This degradation is often invisible until your yield drops to zero. This guide provides a tiered support system to Prevent, Diagnose, and Recover from moisture-induced degradation.

Tier 1: Prevention & Handling (The "Dry" Protocol)

Objective: Maintain the electrophilic integrity of the carbonyl chloride.

Q: What are the mandatory storage conditions?

A:

-

Temperature: 2–8°C (Refrigerator).